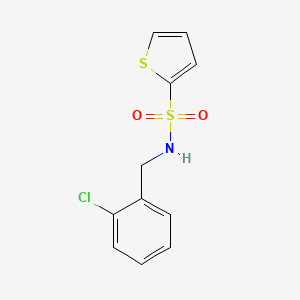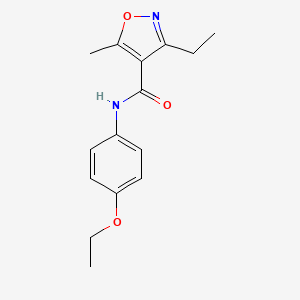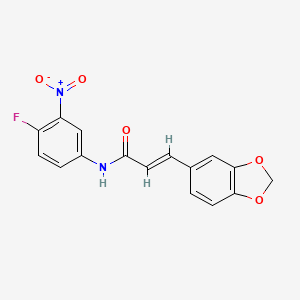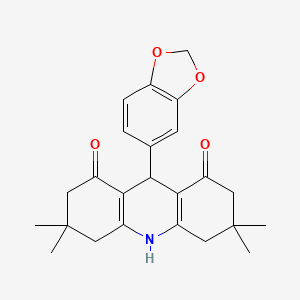
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor activity, this compound has been found to exhibit antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor activity of this compound. Finally, the potential use of this compound as a therapeutic agent in the treatment of neurodegenerative diseases and cancer warrants further investigation.
合成法
The synthesis of 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 2-amino-3-methoxybenzoic acid with piperidine-1-carboxylic acid followed by cyclization to form the quinoline ring. This process has been optimized to yield high purity and high yields of this compound.
科学的研究の応用
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been found to exhibit anti-tumor activity and has been studied as a potential chemotherapy agent. In drug development, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
[2-(3-methoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-17-9-7-8-16(14-17)21-15-19(18-10-3-4-11-20(18)23-21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPUBYNBIOJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)


![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

